Cas no 2229679-78-9 (3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid)

3-(2-Fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid is a fluorinated aromatic acrylic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a fluoro-methoxy-methyl-substituted phenyl ring conjugated to a prop-2-enoic acid group, offering reactivity for further functionalization. The fluorine substituent enhances metabolic stability and bioavailability, while the methoxy and methyl groups influence steric and electronic properties. This compound may serve as a key intermediate in synthesizing biologically active molecules, particularly in drug discovery for targeted therapies. Its well-defined molecular architecture allows for precise modifications, making it valuable in structure-activity relationship studies. The crystalline nature ensures consistent purity for reproducible research outcomes.
3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid structure
2229679-78-9 structure
Product Name:3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
CAS No:2229679-78-9
MF:C11H11FO3
MW:210.201647043228
CID:6376744
PubChem ID:165651231
Update Time:2025-10-22

3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid
    • 3-(2-Fluoro-6-methoxy-4-methylphenyl)-2-propenoic acid
    • EN300-1757462
    • 2229679-78-9
    • Inchi: 1S/C11H11FO3/c1-7-5-9(12)8(3-4-11(13)14)10(6-7)15-2/h3-6H,1-2H3,(H,13,14)
    • InChI Key: ZEVIMLMOHOAWMD-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C=CC1=C(OC)C=C(C)C=C1F

Computed Properties

  • Exact Mass: 210.06922237g/mol
  • Monoisotopic Mass: 210.06922237g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.239±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 329.6±37.0 °C(Predicted)
  • pka: 4.41±0.21(Predicted)

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Additional information on 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid

Research Brief on 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid (CAS: 2229679-78-9)

3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid (CAS: 2229679-78-9) is a fluorinated phenylpropanoic acid derivative that has recently gained attention in medicinal chemistry and drug discovery. This compound belongs to a class of small molecules with potential therapeutic applications, particularly in inflammation and oncology research. The presence of both fluorine and methoxy substituents on the aromatic ring suggests enhanced metabolic stability and potential for targeted interactions with biological systems.

Recent studies have focused on the synthesis and biological evaluation of this compound as a potential scaffold for developing novel anti-inflammatory agents. The α,β-unsaturated carbonyl moiety (prop-2-enoic acid) is particularly interesting as it may serve as a Michael acceptor for covalent modification of biological targets. Computational modeling studies indicate this compound may interact with key cysteine residues in inflammatory pathway proteins, though experimental validation is ongoing.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid showed promising in vitro activity against COX-2 with an IC50 of 1.2 μM, while maintaining selectivity over COX-1 (IC50 > 50 μM). The fluorine at the 2-position appears to contribute significantly to this selectivity profile through steric and electronic effects. These findings suggest potential for developing new NSAID derivatives with improved safety profiles.

Another notable application emerging from recent research is the compound's use as a synthetic intermediate. Its structural features make it valuable for constructing more complex molecules, particularly in the synthesis of fluorinated drug candidates. Several pharmaceutical companies have included this compound in their patent applications for novel kinase inhibitors, highlighting its versatility in drug design.

Ongoing research is exploring the compound's potential in oncology. Preliminary data presented at the 2023 American Association for Cancer Research annual meeting showed that derivatives of 3-(2-fluoro-6-methoxy-4-methylphenyl)prop-2-enoic acid exhibited moderate activity against certain cancer cell lines, particularly those with KRAS mutations. The exact mechanism of action remains under investigation, but may involve modulation of redox signaling pathways.

From a chemical perspective, the compound presents interesting synthetic challenges. Recent advances in its preparation have focused on improving yield and purity, with particular attention to controlling the E/Z configuration of the propenoic acid moiety. A 2022 publication in Organic Process Research & Development described an optimized route using Horner-Wadsworth-Emmons olefination that achieved >90% yield and >99% E-selectivity.

Future research directions for this compound include further exploration of its structure-activity relationships, development of prodrug formulations to improve bioavailability, and investigation of its potential as a chemical biology tool for target identification. The compound's unique combination of fluorine substitution and α,β-unsaturated carbonyl functionality makes it a valuable probe for studying protein-ligand interactions in medicinal chemistry.

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